ethyl 4-{[2-(3-chlorophenoxy)propanoyl]amino}benzoate
Overview
Description
Ethyl 4-{[2-(3-chlorophenoxy)propanoyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with a 3-chlorophenoxypropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[2-(3-chlorophenoxy)propanoyl]amino}benzoate typically involves a multi-step process:
Formation of 3-chlorophenoxypropanoic acid: This can be achieved by reacting 3-chlorophenol with 3-chloropropanoic acid under basic conditions.
Amidation: The 3-chlorophenoxypropanoic acid is then reacted with 4-aminobenzoic acid to form the corresponding amide.
Esterification: Finally, the amide is esterified with ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-(3-chlorophenoxy)propanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 4-{[2-(3-chlorophenoxy)propanoyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound may be utilized in the development of advanced materials with specific properties.
Biological Studies: Researchers may study its interactions with biological systems to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of ethyl 4-{[2-(3-chlorophenoxy)propanoyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 4-{[2-(3-chlorophenoxy)propanoyl]amino}benzoate can be compared with similar compounds such as:
Ethyl 4-{[2-(4-chlorophenoxy)propanoyl]amino}benzoate: Similar structure but with a different position of the chlorine atom.
Ethyl 4-{[2-(3-bromophenoxy)propanoyl]amino}benzoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 4-{[2-(3-methylphenoxy)propanoyl]amino}benzoate: Similar structure but with a methyl group instead of chlorine.
Properties
IUPAC Name |
ethyl 4-[2-(3-chlorophenoxy)propanoylamino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-3-23-18(22)13-7-9-15(10-8-13)20-17(21)12(2)24-16-6-4-5-14(19)11-16/h4-12H,3H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERFVTPXBNGAJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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